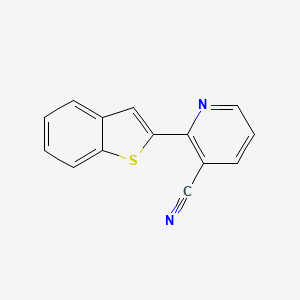

2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

2-(1-benzothiophen-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2S/c15-9-11-5-3-7-16-14(11)13-8-10-4-1-2-6-12(10)17-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGNUHXNFMSQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=C(C=CC=N3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742848 | |

| Record name | 2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-71-1 | |

| Record name | 2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Resolution

Racemic mixtures are resolved via chiral chromatography using cellulose tris(3,5-dimethylphenylcarbamate) columns. The (R,R)-enantiomer of N-{3-[(2R,4R)-2,4-dimethylpiperidine-1-carbonyl]benzothiophen-2-yl}pyridine-3-carboxamide is isolated with >98% ee.

Solubility and Stability Considerations

The 3-cyano group enhances solubility in polar solvents (e.g., DMSO, acetonitrile) but reduces stability under acidic conditions. Amide derivatives exhibit improved solubility in neutral pH (1–23 mg/mL) . Storage under inert atmosphere at −20°C prevents decomposition.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other functional groups using suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in drug development.

1.1 Antiviral Activity

Recent studies have highlighted the antiviral properties of pyridine derivatives, including 2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile. For instance, related compounds have shown effectiveness against viruses such as H5N1 and SARS-CoV-2. In vitro assays demonstrated that certain benzothiazolyl-pyridine derivatives possess significant antiviral activity, indicating the potential for similar effects in this compound .

1.2 Antitumor Properties

Research into pyridine-based compounds has suggested their potential as anti-cancer agents. Variants of pyridine have been explored for their cytotoxic effects against aggressive tumors like glioblastomas. The design of these compounds often focuses on enhancing brain penetration and reducing cardiotoxicity, making them suitable candidates for further investigation in oncology .

Therapeutic Potential

The therapeutic applications of this compound are being actively researched, particularly in the context of:

3.1 Protein Kinase Inhibition

Compounds similar to this compound have been identified as protein kinase inhibitors, which are crucial in regulating various cellular processes. This property suggests potential applications in treating diseases characterized by dysregulated kinase activity, such as cancer .

3.2 CNS Penetration

The ability of pyridine derivatives to penetrate the blood-brain barrier (BBB) is critical for developing central nervous system (CNS) therapies. Computational modeling has indicated that modifications to the pyridine structure can enhance BBB permeability, which is essential for treating neurological disorders .

Case Studies

Several case studies illustrate the application of related compounds in real-world scenarios:

4.1 Case Study: Antiviral Compound Development

A recent study focused on synthesizing and evaluating a series of benzothiazolyl-pyridine hybrids against viral infections. The results indicated that specific structural modifications led to enhanced activity against H5N1 and SARS-CoV-2, showcasing the importance of chemical diversity in drug design .

4.2 Case Study: Glioblastoma Treatment

In another investigation, researchers synthesized various pyridine variants aimed at treating glioblastoma. The study demonstrated that certain derivatives exhibited significant cytotoxicity against glioblastoma cells while maintaining low cardiotoxicity profiles, highlighting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(1-benzothiophen-2-yl)pyridine-3-carbonitrile is highlighted through comparisons with analogous pyridine-3-carbonitrile derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Observations

Electronic Effects :

- The benzothiophene group in the target compound enhances π-conjugation compared to simpler thiophenyl () or benzofuran () analogs. This may improve binding affinity in receptor-targeted applications.

- Nitrile groups at C3 consistently stabilize intermediates during synthesis, as seen in Thorpe-Ziegler cyclizations ().

Biological Activity :

- Chlorothiophenyl derivatives () exhibit moderate cytotoxicity, while bromobenzofuran analogs () show cell cycle arrest via kinase inhibition.

- Pyrazolo derivatives () demonstrate potent CDK-2 inhibition, suggesting that fused heterocycles (e.g., benzothiophene) could enhance selectivity for similar targets.

Synthetic Flexibility :

- Substitutions at C2 (e.g., methylpiperazine in ) or C6 (e.g., benzodioxole in ) allow modular tuning of physicochemical properties.

Structural Insights :

- X-ray crystallography of related compounds () reveals envelope conformations in fused rings, which may influence molecular packing and solubility .

Contradictions and Limitations

Biological Activity

2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C13H9N2S

- CAS Number : 1365271-71-1

This structure consists of a benzothiophene moiety linked to a pyridine ring with a cyano group at the 3-position, which contributes to its reactivity and biological activity.

Antiviral Activity

Recent studies have demonstrated that derivatives of benzothiophenes exhibit antiviral properties. For instance, compounds similar to this compound have shown significant activity against influenza viruses and coronaviruses. In vitro studies indicated that certain derivatives can inhibit the replication of H5N1 and SARS-CoV-2 viruses, with IC50 values suggesting effective antiviral potential at low concentrations .

Antimicrobial Properties

Research has highlighted the antimicrobial effects of benzothiophene derivatives. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Activity

The compound's anticancer potential has also been explored. Studies indicate that it may induce apoptosis in cancer cell lines through mechanisms such as the modulation of apoptotic pathways and inhibition of cell proliferation. For example, certain derivatives have been shown to reduce viability in breast cancer cells significantly.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and tumor progression.

- Receptor Modulation : It can modulate receptors related to inflammation and cell survival, contributing to its anti-inflammatory and anticancer effects.

Study 1: Antiviral Efficacy

A study evaluated the antiviral activity of several benzothiophene derivatives against H5N1 using plaque reduction assays. Compound 8h demonstrated a high inhibition rate (93% at 0.5 μmol/μL) compared to ribavirin, establishing a benchmark for future antiviral drug development .

Study 2: Antimicrobial Screening

In another study, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of related compounds:

Q & A

Q. What are the common synthetic routes for 2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile?

The synthesis typically involves multi-step organic reactions , including:

- Cyclization reactions to form the pyridine core.

- Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the benzothiophene moiety.

- Nitrile group introduction via nucleophilic substitution or cyanation reactions.

Q. Key methods :

- Stepwise assembly under inert atmosphere, using catalysts like Pd(PPh₃)₄ for coupling steps.

- Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography .

Q. How is the compound characterized for purity and structural confirmation?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and aromaticity .

- Infrared Spectroscopy (IR) : Identification of nitrile (C≡N) stretches (~2210–2260 cm) and aromatic C-H bonds .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- X-ray Crystallography (if crystalline): For absolute stereochemical determination (not directly reported for this compound but applicable to analogs) .

Q. What are the compound’s stability considerations during storage and handling?

- Moisture sensitivity : Store under anhydrous conditions (e.g., in a desiccator) to prevent hydrolysis of the nitrile group.

- Light sensitivity : Protect from prolonged UV exposure to avoid decomposition of the benzothiophene moiety.

- Temperature : Stable at room temperature but avoid prolonged heating above 60°C to prevent thermal degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Catalyst optimization : Use PdCl₂(dppf) instead of Pd(PPh₃)₄ for improved coupling efficiency in benzothiophene attachment .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyanation steps.

- Temperature control : Lower temperatures (0–5°C) during nitrile introduction reduce side-product formation .

Q. What mechanistic insights exist for its reactivity in medicinal chemistry applications?

- Electrophilic substitution : The pyridine ring undergoes regioselective substitution at the 3-position due to electron-withdrawing nitrile effects.

- Nitrile participation : The C≡N group can act as a hydrogen-bond acceptor, influencing binding affinity in target proteins (e.g., kinase inhibitors) .

- Benzothiophene conjugation : Enhances π-stacking interactions in biological systems, critical for receptor binding .

Q. How can computational modeling guide its bioactivity studies?

- Docking simulations : Predict binding modes with targets like tyrosine kinases using software (e.g., AutoDock Vina).

- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity data .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic environments .

Q. What contradictions exist in reported biological data for this compound?

- Anticancer activity : Some studies report IC₅₀ values <10 μM against breast cancer cell lines (MCF-7), while others show limited activity in prostate cancer (PC-3). This discrepancy may arise from:

- Enzyme inhibition : Conflicting IC₅₀ values for COX-2 inhibition suggest assay-dependent interference (e.g., fluorescence quenching) .

Q. What analytical challenges arise in quantifying degradation products?

- Co-elution issues in HPLC: Degradation products (e.g., hydrolyzed nitrile to amide) may overlap with parent compound peaks.

- Solution : Use UPLC with tandem MS (MS/MS) for higher resolution .

- Detection limits : Low-abundance impurities require sensitive techniques like LC-ESI-MS with MRM (multiple reaction monitoring) .

3. Methodological Guidance Q. 3.1 How to resolve spectral ambiguities in NMR analysis?

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic proton signals in pyridine and benzothiophene regions .

- Deuterated solvents : Use DMSO-d₆ for better solubility of polar intermediates .

Q. Validating bioactivity in cell-based assays

- Control experiments : Include a nitrile-free analog to isolate the nitrile group’s contribution to activity.

- Cytotoxicity assays : Pair with viability markers (e.g., MTT) to distinguish cytostatic vs. cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.